N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a thiophene ring and a xanthene core Thiophene is a five-membered ring containing sulfur, while xanthene is a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Coupling Reaction: The thiophene derivative is then coupled with the xanthene core using appropriate coupling agents like carbodiimides to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating them . The xanthene core may also play a role in stabilizing the compound and enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is unique due to its combination of a thiophene ring and a xanthene core, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and development .
Properties
Molecular Formula |
C20H17NO2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H17NO2S/c22-20(21-12-11-14-6-5-13-24-14)19-15-7-1-3-9-17(15)23-18-10-4-2-8-16(18)19/h1-10,13,19H,11-12H2,(H,21,22) |
InChI Key |
ZYXZZGDVWZKQEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CC=CS4 |
Origin of Product |
United States |
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